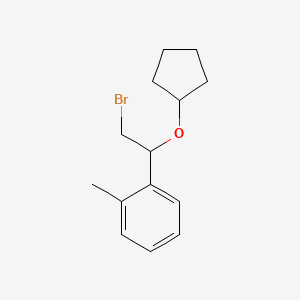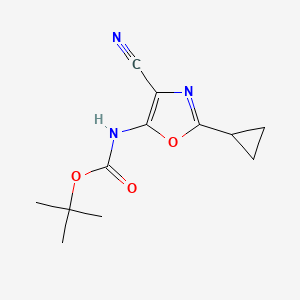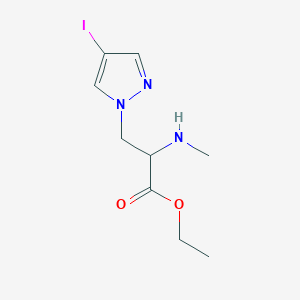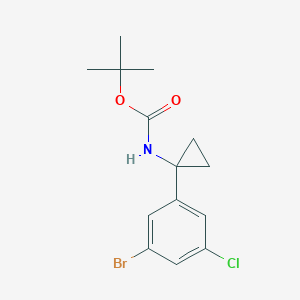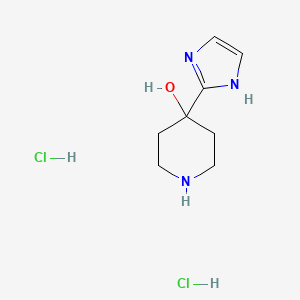
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride is a chemical compound that features a piperidine ring substituted with an imidazole moiety
Métodos De Preparación
The synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Wallach synthesis: This involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the reaction of alpha-halo ketones with ammonia or amines.
Amino nitrile synthesis: This involves the reaction of nitriles with ammonia or amines.
Industrial production methods typically involve large-scale synthesis using optimized versions of these routes to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Major products formed from these reactions include imidazole derivatives, imidazolines, and various substituted imidazoles.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, while the piperidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride can be compared with other similar compounds, such as:
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride: This compound is an impurity of Bilastine and has similar structural features.
1-[4-(1H-Imidazol-2-yl)benzyl]piperidine: This compound has a similar imidazole-piperidine structure and is used in various chemical applications.
2-(2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: This compound has a complex structure with similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H15Cl2N3O |
|---|---|
Peso molecular |
240.13 g/mol |
Nombre IUPAC |
4-(1H-imidazol-2-yl)piperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c12-8(1-3-9-4-2-8)7-10-5-6-11-7;;/h5-6,9,12H,1-4H2,(H,10,11);2*1H |
Clave InChI |
PQDBEKJVCSADNI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=NC=CN2)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cbz-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B13490376.png)

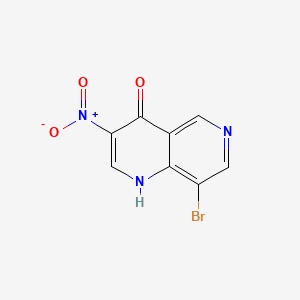
![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
amine hydrochloride](/img/structure/B13490407.png)
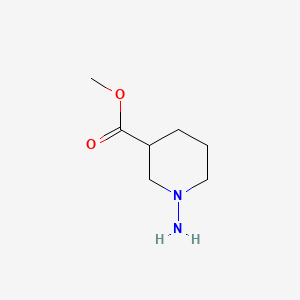
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)
![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)

